N-methylnaphthalene-1-sulfonamide
Description
N-Methylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene ring system substituted with a methyl-sulfonamide group at the 1-position. Its molecular formula is C21H23NO4S, as derived from the crystal structure of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide . The synthesis typically involves reacting substituted amines (e.g., [2-(3,4-dimethoxyphenyl)ethyl]methylamine) with naphthalene-1-sulfonyl chloride in dichloromethane, followed by purification via column chromatography and recrystallization . The compound’s crystal structure is stabilized by weak intermolecular interactions, including C–H⋯O hydrogen bonds and π–π stacking, which influence its solid-state packing .
Properties
CAS No. |
71862-34-5 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28g/mol |
IUPAC Name |
N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-12-15(13,14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |
InChI Key |
JXPQEGIVKMNZCZ-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-naphthylamine.
Sulfonation: 1-naphthylamine is then sulfonated using chlorosulfonic acid to form 1-naphthalenesulfonamide.
Methylation: Finally, the sulfonamide is methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor for certain enzymes, blocking their active sites.
Protein Binding: The compound can bind to proteins, altering their structure and function.
Pathways Involved: It affects pathways related to inflammation and bacterial growth by inhibiting key enzymes and proteins.
Comparison with Similar Compounds
Structural and Substituent Variations
Naphthalene-sulfonamide derivatives vary primarily in the substituents attached to the sulfonamide nitrogen and the naphthalene ring. Key examples include:
Key Observations :
- Substituent Effects on Geometry : Bulky groups like phenethyl (e.g., in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide) induce torsional angles between aromatic rings (7.66° dihedral angle), affecting crystal packing . Smaller substituents (e.g., methyl) reduce steric hindrance, favoring planar configurations.
- Electronic Effects: Electron-donating groups (e.g., methoxy in , dimethylamino in ) enhance fluorescence and reactivity in biological systems. For example, dimethylamino-substituted derivatives are used as fluorescent sensors .
- Biological Activity : Sulfonamides with aromatic substituents (e.g., 3,4-dimethoxyphenethyl in ) exhibit insecticidal, antimicrobial, and anticancer properties, likely due to enhanced π–π interactions with biological targets .
Spectroscopic and Physical Properties
- NMR and IR Data :
- Solubility: Alkyl substituents (e.g., butyl in ) improve solubility in nonpolar solvents, while polar groups (e.g., methoxy in ) enhance water miscibility.
Toxicological Considerations
Limited toxicological data exist for this compound. However, related naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory toxicity in animal models . Further studies are needed to assess the specific risks of sulfonamide-substituted variants.
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